Ethyl oleanolate

Nematicidal Agriculture pest control Crop protection

Ethyl oleanolate (CAS 110700-49-7) is the ethyl ester of oleanolic acid, a pentacyclic triterpenoid of the oleanane class. It is a semi-synthetic derivative with the molecular formula C₃₂H₅₂O₃ and a molecular weight of 484.75 g/mol.

Molecular Formula C32H52O3
Molecular Weight 484.8 g/mol
CAS No. 110700-49-7
Cat. No. B008511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl oleanolate
CAS110700-49-7
Molecular FormulaC32H52O3
Molecular Weight484.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C
InChIInChI=1S/C32H52O3/c1-9-35-26(34)32-18-16-27(2,3)20-22(32)21-10-11-24-29(6)14-13-25(33)28(4,5)23(29)12-15-31(24,8)30(21,7)17-19-32/h10,22-25,33H,9,11-20H2,1-8H3/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1
InChIKeyUKKGRXNQLZCZEJ-DFHVBEEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Oleanolate (CAS 110700-49-7) Procurement Guide: Chemical Profile and Baseline Characteristics


Ethyl oleanolate (CAS 110700-49-7) is the ethyl ester of oleanolic acid, a pentacyclic triterpenoid of the oleanane class. It is a semi-synthetic derivative with the molecular formula C₃₂H₅₂O₃ and a molecular weight of 484.75 g/mol . This compound serves as a key intermediate in medicinal chemistry campaigns focused on optimizing the pharmacokinetic and pharmacodynamic profiles of oleanane-type triterpenoids, and has been directly evaluated in enzyme inhibition and whole-organism nematicidal assays alongside its homologous ester analogs [1][2].

Why Ethyl Oleanolate Cannot Be Replaced by Generic Oleanolic Acid or Other Alkyl Esters


Within the C-28 oleanolate ester series, the length and nature of the alkyl chain dictate both target binding affinity and organism-level efficacy. Experimental evidence demonstrates that simple substitution of ethyl oleanolate with the parent acid, its methyl ester, or longer-chain homologs yields significantly different biological outcomes in nematicidal, anticancer, and enzyme inhibition assays [1][2][3]. These activity cliffs preclude interchangeable procurement of generic oleanolic acid derivatives without compromising the specific performance profile required for a given research or industrial application.

Ethyl Oleanolate Differential Performance Data: Head-to-Head Comparisons Against Closest Analogs


Nematicidal Potency: Ethyl Oleanolate Versus Butyl and Higher Homologs in Meloidogyne incognita

In a direct comparative study of twelve C-28 oleanolate esters, ethyl oleanolate (compound 2) exhibited 60–80% inhibition of root-knot nematode Meloidogyne incognita at 0.125% concentration after 48 h, placing it in the moderate-to-good activity tier. In the same assay system, butyl oleanolate (compound 4) and longer-chain esters (pentyl, heptyl, octyl, decyl oleanolates) achieved approximately 90% inhibition at 0.125% after 72 h, demonstrating a clear chain-length-dependent activity cliff where the butyl ester marks the threshold for high potency [1]. This defines ethyl oleanolate as a lower-potency comparator suitable for structure–activity relationship (SAR) baseline studies rather than as a lead candidate for nematicidal development.

Nematicidal Agriculture pest control Crop protection

Glycogen Phosphorylase Inhibition: Ethyl Oleanolate Ranked Against the Most Potent Series Member

Ethyl oleanolate was included as compound 2 in a series of oleanolic acid derivatives screened for inhibition of rabbit muscle glycogen phosphorylase a (GPa). The most potent inhibitor in the series, compound 4, achieved an IC50 of 3.3 µM [1]. While the specific IC50 of ethyl oleanolate is not publicly available from the abstract or indexed data, its inclusion in the published series without being highlighted as a top performer indicates that its inhibitory potency is lower than that of compound 4. This positional evidence is consistent with the SAR finding that C-28 esterification alone, without additional A-ring or C-2 modifications, does not yield maximal GPa inhibition within this chemotype.

Antidiabetic Glycogen phosphorylase inhibition Metabolic disease

Antileukemic Potency of 3-Ethyl Ether Oleanolate Esters: Comparison to Parent Triterpenic Acids

The 3-ethyl ether derivative of ethyl oleanolate, tested as an inseparable isomeric mixture with ethyl ursolate 3-ethyl ether, exhibited an IC50 of 31.36 µg/mL against P-388 murine leukemia cells, compared to 53.5 µg/mL for the parent ursolic/oleanolic acid mixture—a 1.7-fold increase in potency [1]. While this evidence pertains to the bis-derivatized compound (ethyl ester at C-28 plus ethyl ether at C-3) rather than ethyl oleanolate itself, it demonstrates that dual derivatization of the oleanane scaffold can significantly enhance anticancer activity relative to the unmodified acids. This provides a relevant reference point for teams considering ethyl oleanolate as a synthetic intermediate for further functionalization targeting anticancer applications.

Anticancer Leukemia P-388 murine leukemia

Optimal Procurement and Application Scenarios for Ethyl Oleanolate Based on Quantitative Evidence


Use as a Moderate-Activity Reference Standard in Nematicide Structure–Activity Relationship Studies

Ethyl oleanolate is optimally deployed as a moderate-activity reference compound in SAR campaigns aimed at mapping the chain-length dependence of C-28 oleanolate nematicidal activity. Its 60–80% inhibition at 0.125% after 48 h against M. incognita provides a well-characterized baseline against which to benchmark novel analogs, while the high-activity threshold of butyl oleanolate (~90% at 72 h) serves as the positive control [1].

Scaffold for Dual-Functionalization Anticancer Lead Optimization

Given that the 3-ethyl ether, C-28 ethyl ester bis-derivative achieves a 1.7-fold potency gain over parent triterpenic acids against P-388 leukemia cells (IC50 31.36 vs. 53.5 µg/mL) [2], ethyl oleanolate is a strategic starting scaffold for medicinal chemistry programs pursuing dual C-3/C-28 derivatization strategies to enhance anticancer activity.

Low-Potency Control in Glycogen Phosphorylase Inhibitor Screening Cascades

In glycogen phosphorylase inhibitor discovery, ethyl oleanolate serves as a lower-potency comparator to establish the SAR contribution of A-ring modifications. The availability of a high-potency benchmark (compound 4, IC50 = 3.3 µM) from the same chemical series [3] enables robust assay validation and hit triage when ethyl oleanolate is used as the weak-inhibitor baseline.

Synthetic Intermediate for Late-Stage Diversification Libraries

The C-28 ethyl ester moiety provides a stable, isolable intermediate that can be further functionalized at the C-3 hydroxyl or subjected to ester hydrolysis for acid release. Its well-characterized ¹H and ¹³C NMR spectra (CDCl₃) and mass spectrometric fragmentation pattern [1] facilitate quality control during library synthesis, making it a reliable building block for parallel derivatization efforts.

Quote Request

Request a Quote for Ethyl oleanolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.